3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Description
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a complex organic compound with the molecular formula C16H11ClN2O4. It is characterized by the presence of a benzofuran ring, a nitrovinyl group, and a chloroanilino substituent.
Properties
IUPAC Name |
3-[(E)-2-(3-chloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-4-3-5-11(8-10)18-9-14(19(21)22)15-12-6-1-2-7-13(12)16(20)23-15/h1-9,15,18H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGUIPAMCJCQO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves the reaction of 3-chloroaniline with 2-nitrovinylbenzofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(2-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(3-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Uniqueness
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Biological Activity
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, with a molecular formula of C16H11ClN2O4 and CAS number 320420-37-9, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a nitrovinyl group and a chloroanilino moiety. The structural characteristics contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClN2O4 |
| Molecular Weight | 330.72 g/mol |
| Density | 1.488 g/cm³ (predicted) |
| Boiling Point | 533.0 °C (predicted) |
| pKa | -2.51 (predicted) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, potentially acting as a therapeutic agent in diseases where these enzymes play a crucial role.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The nitrovinyl group may facilitate binding to enzyme active sites, inhibiting their function through competitive or non-competitive mechanisms.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering downstream signaling pathways critical for cellular function.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis .
- Enzyme Inhibition Research : Research conducted on the inhibition of cyclooxygenase (COX) enzymes indicated that this compound could reduce inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|
| 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one | Moderate | Low | Moderate |
| 3-[2-(3-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, and how can purity be optimized?
- Methodology : Synthesis typically involves condensation reactions between substituted anilines and nitrovinyl precursors. For example, analogous compounds are synthesized by reacting 3-chloroaniline with 2-formylbenzoic acid derivatives in methanol under reflux, followed by slow crystallization . Purity optimization includes recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 QUEST), and refinement is performed using SHELX programs (SHELXL for refinement, SHELXS for structure solution) . Key parameters to report: space group, unit cell dimensions, R-factors, and hydrogen-bonding networks. For example, related benzofuranones exhibit intermolecular N–H⋯O hydrogen bonds and π-π stacking (centroid distances ~3.6–3.8 Å) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–8.2 ppm) and NH/CH₂ groups. ¹³C NMR confirms carbonyl (δ ~170 ppm) and nitrovinyl carbons .
- MS : High-resolution ESI-MS to verify molecular weight (theoretical C₁₇H₁₂ClN₂O₃: 333.05 g/mol).
Advanced Research Questions
Q. How do the substituents (3-chloroanilino, nitrovinyl) influence the compound’s electronic structure and reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing nitro group lowers LUMO energy, enhancing electrophilicity, while the chloro substituent modulates aromatic ring electron density . Correlate computational data with experimental reactivity (e.g., nucleophilic attack at the nitrovinyl group).
Q. What strategies resolve contradictions in biological activity data across studies involving benzofuranone derivatives?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., replacing 3-chloroanilino with 4-methylanilino reduces cytotoxicity by ~40% ).
- Mechanistic Studies : Probe targets via Western blot (e.g., apoptosis markers like caspase-3) and molecular docking (PDB: 1M17 for kinase inhibition) .
Q. How can computational modeling predict intermolecular interactions in co-crystals or drug-target complexes?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., tubulin) using GROMACS.
- Cocrystal Engineering : Use Mercury (CCDC) to analyze packing motifs. For example, the title compound’s nitro group may form C–H⋯O interactions with coformers like succinic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
